molecular formula C14H19N3 B1417775 4-methyl-N-(3-methylbutyl)phthalazin-1-amine CAS No. 1153508-86-1

4-methyl-N-(3-methylbutyl)phthalazin-1-amine

Cat. No.: B1417775
CAS No.: 1153508-86-1
M. Wt: 229.32 g/mol
InChI Key: HJDXOUAVMBVSOM-UHFFFAOYSA-N
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Description

4-methyl-N-(3-methylbutyl)phthalazin-1-amine is a chemical compound with the molecular formula C14H19N3. It is known for its unique structure, which includes a phthalazine ring substituted with a 4-methyl group and an N-(3-methylbutyl) group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(3-methylbutyl)phthalazin-1-amine typically involves the reaction of phthalazine derivatives with appropriate alkylating agents. One common method includes the alkylation of 4-methylphthalazine with 3-methylbutylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity of the product. Techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(3-methylbutyl)phthalazin-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazine N-oxides, while reduction could produce phthalazine derivatives with reduced functional groups .

Scientific Research Applications

4-methyl-N-(3-methylbutyl)phthalazin-1-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Industry: It is utilized in the development of new materials and catalysts for various industrial processes.

Mechanism of Action

The mechanism of action of 4-methyl-N-(3-methylbutyl)phthalazin-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use. For example, in drug discovery, it may inhibit or activate certain enzymes involved in disease pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-N-(3-methylbutyl)phthalazin-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the 4-methyl and N-(3-methylbutyl) groups enhances its hydrophobicity and potential interactions with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

4-methyl-N-(3-methylbutyl)phthalazin-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3/c1-10(2)8-9-15-14-13-7-5-4-6-12(13)11(3)16-17-14/h4-7,10H,8-9H2,1-3H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJDXOUAVMBVSOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C2=CC=CC=C12)NCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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